3-Cyclopropoxy-2-methoxy-4-methylpyridine
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Overview
Description
3-Cyclopropoxy-2-methoxy-4-methylpyridine is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methoxy-4-methylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropoxy-2-methoxy-4-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its reactivity towards various chemical species. These interactions can influence biological processes and chemical reactions, making it a valuable compound in research and industry .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyridine: Similar in structure but lacks the cyclopropoxy group.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Contains an amino group and a hydroxybenzolate moiety.
Uniqueness
3-Cyclopropoxy-2-methoxy-4-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C10H13NO2/c1-7-5-6-11-10(12-2)9(7)13-8-3-4-8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
BBPRYZIAUMYHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)OC2CC2 |
Origin of Product |
United States |
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